molecular formula C17H21N5O3 B11278160 Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11278160
M. Wt: 343.4 g/mol
InChI Key: YWVHUCZBXBMOBD-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylfuran moiety, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazolopyrimidine ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

    Attachment of the Methylfuran Moiety: The methylfuran group is typically introduced through a Friedel-Crafts acylation reaction using methylfuran and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Tetrazolopyrimidines: Compounds with similar core structures but different substituents.

    Furan Derivatives: Compounds containing furan rings with various functional groups.

    Cyclohexyl Compounds: Compounds with cyclohexyl groups attached to different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O3/c1-10-8-9-13(24-10)15-14(11(2)18-17-19-20-21-22(15)17)16(23)25-12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3,(H,18,19,21)

InChI Key

YWVHUCZBXBMOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4

Origin of Product

United States

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